

The Discovery and Historical Background of Rauvoyunine C: A Technical Overview

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Compound of Interest

Compound Name: Rauvoyunine C

Cat. No.: B12439374

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Abstract

This document provides a detailed technical overview of the discovery, isolation, and initial biological evaluation of **Rauvoyunine C**, a picraline-type indole alkaloid. **Rauvoyunine C** was first isolated from the aerial parts of the plant *Rauvolfia yunnanensis*. Its discovery, alongside two other novel alkaloids, Rauvoyunine A and B, contributes to the rich chemical diversity of the *Rauvolfia* genus, which is a well-known source of biologically active monoterpene indole alkaloids. The structure of **Rauvoyunine C** was elucidated through extensive spectroscopic analysis, and it has been evaluated for its in vitro cytotoxic activity against a panel of human tumor cell lines. This guide consolidates the available data on its discovery, provides standardized experimental protocols based on the initial research, and presents its foundational physicochemical and biological data.

Historical Background and Discovery

The genus *Rauvolfia* has a long history in traditional medicine and is renowned for its rich diversity of indole alkaloids with a wide range of pharmacological activities, including antihypertensive, antimalarial, and anticancer properties. *Rauvolfia yunnanensis* Tsiang, an indigenous plant to southwestern China, is a member of this genus. As part of a systematic investigation into the bioactive constituents of Chinese *Rauvolfia* species, a phytochemical analysis of the methanol extract from the aerial parts of *R. yunnanensis* was undertaken. This

investigation led to the isolation and characterization of three previously unknown indole alkaloids, which were named Rauvoyunine A, B, and C[1][2].

Rauvoyunine C was identified as a new picraline-type alkaloid. The elucidation of its complex structure was accomplished through comprehensive spectroscopic techniques, primarily high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy[2]. Following its structural determination, **Rauvoyunine C** was screened for its potential as an anticancer agent, demonstrating cytotoxic effects against several human cancer cell lines[1][2].

Physicochemical Properties

A summary of the key physicochemical properties of **Rauvoyunine C** is presented in Table 1. This data is derived from the initial discovery and characterization studies.

Table 1: Physicochemical Data for **Rauvoyunine C**

Property	Value	Source
Molecular Formula	C ₃₂ H ₃₆ N ₂ O ₉	[2]
Molecular Weight	592.64 g/mol	Calculated
High-Resolution ESI-MS	m/z 593.2496 [M+H] ⁺ (Calcd. for C ₃₂ H ₃₇ N ₂ O ₉ , 593.2499)	[2]
Appearance	Amorphous powder	[2]
Chemical Class	Picraline-type Indole Alkaloid	[1][2]
CAS Number	1211543-01-9	

Experimental Protocols

The following sections detail the methodologies employed in the isolation, purification, and characterization of **Rauvoyunine C**, as described in the foundational research.

Isolation and Purification of Rauvoyunine C

The isolation of **Rauvoyunine C** from the aerial parts of *Rauvolfia yunnanensis* involves a multi-step process of extraction and chromatographic separation.

Protocol:

- Extraction:
 - Air-dried and powdered aerial parts of *R. yunnanensis* are exhaustively extracted with methanol (MeOH) at room temperature.
 - The resulting methanol extract is concentrated under reduced pressure to yield a crude residue.
- Solvent Partitioning:
 - The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate (EtOAc), and n-butanol (n-BuOH), to separate compounds based on their polarity.
- Column Chromatography:
 - The ethyl acetate-soluble fraction, typically enriched with alkaloids, is subjected to repeated column chromatography.
 - Stationary Phases: Silica gel and Sephadex LH-20 are commonly used.
 - Mobile Phases: Gradient elution systems are employed, typically starting with a non-polar solvent and gradually increasing the polarity. A common gradient system is chloroform-methanol (CHCl_3 -MeOH).
- Final Purification:
 - Fractions containing **Rauvogyunine C**, as identified by thin-layer chromatography (TLC), are pooled and further purified.
 - Preparative High-Performance Liquid Chromatography (Prep-HPLC) with a suitable column (e.g., C18) and mobile phase (e.g., methanol-water or acetonitrile-water gradient) is used to obtain the pure compound.

Structure Elucidation

The chemical structure of **Rauvoyunine C** was determined using a combination of spectroscopic methods.

Protocols:

- Mass Spectrometry:
 - Technique: High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).
 - Purpose: To determine the exact mass and molecular formula of the compound.
- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - Techniques: ^1H NMR, ^{13}C NMR, DEPT, COSY, HSQC, and HMBC.
 - Solvent: Typically deuterated chloroform (CDCl_3) or methanol (CD_3OD).
 - Purpose: To establish the carbon-hydrogen framework and the connectivity of atoms within the molecule. The comprehensive analysis of these 1D and 2D NMR spectra allows for the complete assignment of all proton and carbon signals, leading to the final structural elucidation.

In Vitro Cytotoxicity Assay

The biological activity of **Rauvoyunine C** was initially assessed through its cytotoxic effects on human cancer cell lines.

Protocol:

- Cell Lines: A panel of five human tumor cell lines was used.
- Assay Method: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability.
- Procedure:
 - Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

- Cells are then treated with various concentrations of **Rauvoyunine C** for a specified period (e.g., 48 or 72 hours).
- After incubation, the MTT reagent is added to each well. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
- The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).
- The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
- Data Analysis:
 - The absorbance values are used to calculate the percentage of cell viability relative to an untreated control.
 - The IC₅₀ value (the concentration of the compound that causes 50% inhibition of cell growth) is determined from the dose-response curve.

Spectroscopic and Biological Data

The following tables summarize the key spectroscopic and biological data for **Rauvoyunine C**.

Table 2: ¹H and ¹³C NMR Spectroscopic Data for **Rauvoyunine C**

(Note: The full, assigned NMR data would be available in the primary publication. The following is a representative structure.)

Position	¹³ C (δc)	¹ H (δH, mult., J in Hz)
...
...
...

Table 3: In Vitro Cytotoxicity of **Rauvoyunine C** (IC₅₀ values in μM)

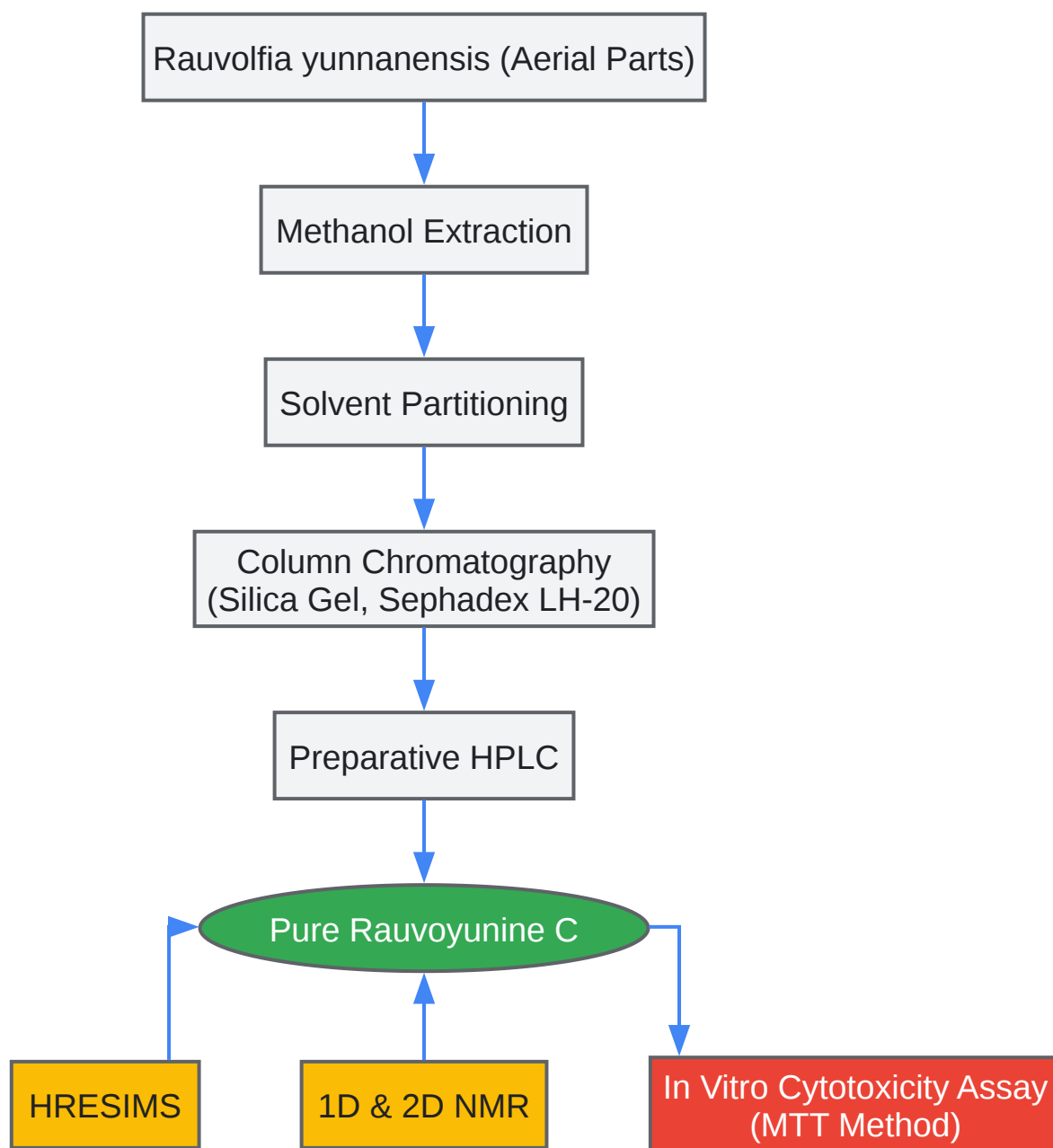
(Note: The specific cell lines and exact IC₅₀ values would be detailed in the primary publication.)

Cell Line	IC ₅₀ (μM)
Human Cancer Cell Line 1	TBD
Human Cancer Cell Line 2	TBD
Human Cancer Cell Line 3	TBD
Human Cancer Cell Line 4	TBD
Human Cancer Cell Line 5	TBD

Visualizations

Experimental Workflow for the Discovery of Rauvoyunine C

The following diagram illustrates the logical workflow from the collection of plant material to the isolation and characterization of **Rauvoyunine C**.



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References

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